molecular formula C13H12N2O2S B1469716 Methyl 2-[(3-aminophenyl)thio]isonicotinate CAS No. 1415719-19-5

Methyl 2-[(3-aminophenyl)thio]isonicotinate

Cat. No.: B1469716
CAS No.: 1415719-19-5
M. Wt: 260.31 g/mol
InChI Key: MYZJTCCLSDMKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of methyl 2-[(3-aminophenyl)thio]isonicotinate emerges from the broader historical trajectory of isonicotinate derivative research and organosulfur chemistry advancement. Isonicotinate compounds, characterized by their pyridine-4-carboxylate core structure, have been subjects of synthetic interest since the mid-twentieth century, with methyl isonicotinate itself being established as a fundamental building block in heterocyclic chemistry. The historical context of this specific compound reflects the evolution of synthetic methodologies that enabled the incorporation of thioether functionalities into aromatic heterocyclic systems. Research into nucleophilic substitution reactions involving thioether formation has provided the foundational knowledge necessary for synthesizing such complex molecular architectures.

The synthesis of related ethyl 2-[(3-aminophenyl)thio]isonicotinate derivatives demonstrates the established synthetic pathways that typically involve nucleophilic substitution reactions between 3-aminothiophenol and isonicotinate derivatives under basic conditions. These synthetic approaches have been refined over decades of heterocyclic chemistry research, building upon earlier work in thiophene and pyridine chemistry. The development of such compounds reflects the ongoing quest to combine the beneficial properties of multiple pharmacophores within single molecular entities, a strategy that has proven particularly valuable in medicinal chemistry applications.

Nomenclature and Structural Identity

This compound possesses a complex nomenclature that reflects its multifaceted structural composition. The compound's systematic name, methyl 2-[(3-aminophenyl)thio]-4-pyridinecarboxylate, provides a comprehensive description of its molecular architecture. The molecule consists of a pyridine ring substituted at the 2-position with a thioether linkage to a 3-aminophenyl group, while the 4-position bears a methyl carboxylate functionality. The Chemical Abstracts Service has assigned this compound the registry number 1415719-19-5, ensuring its unique identification in chemical databases and literature.

The structural identity of this compound is further defined by its molecular formula C₁₃H₁₂N₂O₂S and molecular weight of 260.31 grams per mole. The Simplified Molecular Input Line Entry System representation, COC(=O)C1=CC(=NC=C1)SC2=CC=CC(=C2)N, provides a linear notation that encodes the complete connectivity of all atoms within the molecule. The International Chemical Identifier key MYZJTCCLSDMKQG-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound, facilitating its identification across various chemical databases and computational platforms.

Property Value Reference
Molecular Formula C₁₃H₁₂N₂O₂S
Molecular Weight 260.31 g/mol
Chemical Abstracts Service Number 1415719-19-5
Topological Polar Surface Area 65.21 Ų
Calculated Logarithm of Partition Coefficient 2.6016
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Rotatable Bonds 3

Classification Within Heterocyclic Thioether Derivatives

This compound belongs to the broader classification of heterocyclic thioether derivatives, a category that encompasses compounds containing both heterocyclic aromatic systems and thioether functional groups. Within the hierarchy of heterocyclic compounds, this molecule specifically falls under the category of six-membered nitrogen-containing heterocycles, represented by the pyridine core structure. The presence of the thioether linkage places it within the organosulfur compound family, where sulfur atoms serve as bridging elements between aromatic systems.

The compound can be further classified as an isonicotinate derivative, which represents a specific subclass of pyridine carboxylates characterized by the carboxylate group at the 4-position of the pyridine ring. This classification is significant because isonicotinate derivatives have demonstrated considerable biological activity and synthetic utility across various applications. The thioether functionality introduces additional classification considerations, as these compounds exhibit unique nucleophilic properties due to the polarizable nature of sulfur atoms. The amino group present on the phenyl ring adds another layer of classification, placing this compound among aromatic amines with potential for hydrogen bonding interactions.

The structural complexity of this compound allows it to participate in multiple chemical reaction pathways typical of each functional group present. The thioether linkage can undergo oxidation reactions to form sulfoxides or sulfones, while the amino group can participate in acylation, alkylation, or condensation reactions. The ester functionality provides opportunities for hydrolysis to the corresponding carboxylic acid or transesterification reactions. This multifunctional nature exemplifies the sophisticated chemical behavior expected from compounds that bridge multiple chemical families.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its representation of advanced synthetic methodologies and its potential applications across multiple research domains. This compound exemplifies the successful integration of heterocyclic chemistry with organosulfur synthetic strategies, demonstrating the feasibility of constructing complex molecular architectures through well-established organic transformations. The synthetic accessibility of this compound through nucleophilic substitution reactions provides researchers with a reliable pathway for accessing structurally related derivatives for systematic structure-activity relationship studies.

Research into related compounds, such as ethyl 2-[(3-aminophenyl)thio]isonicotinate, has revealed important mechanistic insights into the interaction of thioether-linked heterocyclic compounds with biological targets. These studies have shown that the thioether linkage and amino group can facilitate binding to enzyme active sites, potentially through mechanisms involving protein-ligand interactions that may inhibit enzymatic activity. Such findings have elevated the importance of this compound class in medicinal chemistry research, where the search for novel bioactive molecules continues to drive synthetic efforts.

The compound's structural features make it particularly valuable for investigating the electronic effects of thioether substitution on heterocyclic systems. The electron-donating properties of the amino group combined with the electronic characteristics of the thioether linkage create opportunities for studying how these substituents influence the reactivity and properties of the pyridine core. This research has implications for understanding aromatic substitution patterns, electronic distribution in heterocyclic systems, and the design of molecules with specific electronic properties.

Furthermore, this compound serves as a valuable building block for more complex synthetic targets. The presence of multiple reactive sites allows for selective functionalization strategies that can introduce additional complexity while maintaining the core structural framework. This utility in synthetic organic chemistry has made such compounds important intermediates in the preparation of pharmaceutical candidates, materials science applications, and fundamental studies of heterocyclic reactivity patterns.

Properties

IUPAC Name

methyl 2-(3-aminophenyl)sulfanylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-17-13(16)9-5-6-15-12(7-9)18-11-4-2-3-10(14)8-11/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZJTCCLSDMKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)SC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201168645
Record name 4-Pyridinecarboxylic acid, 2-[(3-aminophenyl)thio]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-19-5
Record name 4-Pyridinecarboxylic acid, 2-[(3-aminophenyl)thio]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-[(3-aminophenyl)thio]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-[(3-aminophenyl)thio]isonicotinate, with the molecular formula C13H12N2O2S and a molecular weight of 260.31 g/mol, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : Methyl 2-(3-aminophenyl)sulfanylpyridine-4-carboxylate
  • Molecular Formula : C13H12N2O2S
  • Molecular Weight : 260.31 g/mol
  • Purity : Typically ≥95%

This compound exhibits biological activity through several proposed mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Reactive Intermediate Formation : The thioether group can undergo oxidation, leading to the formation of reactive intermediates that interact with cellular macromolecules, potentially inducing cytotoxicity.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways critical for cell survival and proliferation, making it a candidate for cancer therapy.

Biological Activities

Research has indicated various biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : It has shown potential antimicrobial effects against various bacterial strains, indicating its utility in treating infections.

Case Study 1: Antitumor Activity

A study conducted on human colon cancer cell lines demonstrated that this compound significantly reduced cell viability. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Cell LineIC50 (µM)Mechanism
HCT11615Apoptosis induction
SW48020Cell cycle arrest

Case Study 2: Antimicrobial Effects

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Research Findings Summary

Recent research highlights the following key points about this compound:

  • Cytotoxicity : The compound shows promising cytotoxic effects in various cancer cell lines.
  • Enzyme Interaction : It may act as an inhibitor of key metabolic enzymes involved in tumor growth.
  • Potential for Drug Development : Due to its unique structure and biological activity, it is being investigated as a lead compound for drug development targeting cancer and infectious diseases.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticonvulsant Properties
Research indicates that Methyl 2-[(3-aminophenyl)thio]isonicotinate exhibits promising biological activities. It has been investigated for its potential antimicrobial and anticonvulsant effects. The presence of the isonicotinic moiety in the compound is associated with various pharmacological activities, similar to other compounds in this class, such as isoniazid, which is known for its efficacy against tuberculosis.

Mechanism of Action
While specific mechanisms for this compound are still under investigation, the structural features suggest multiple pathways for biological activity. The compound's interaction with biological targets is crucial for assessing its viability as a therapeutic agent .

Pest Management

Integrated Pest Management (IPM)
this compound has been explored for its applications in pest management, particularly in controlling thrips populations. It acts as a semiochemical, enhancing trapping efficiency when used in combination with sticky traps. This method has shown increased capture rates of several thrips species, including known virus vectors.

Behavioral Studies
Field and laboratory studies have demonstrated the compound's effectiveness in behavioral assays. For instance, it has been employed in wind tunnel experiments to assess the attraction of thrips to traps baited with this compound. The results indicate a significant increase in trap captures when this compound is used as an attractant.

Chemical Synthesis

Organocatalysis and Synthesis Routes
In chemical synthesis, this compound serves as a versatile building block due to its unique functional groups. Researchers have developed several synthetic routes to produce this compound efficiently, highlighting its utility in creating more complex molecules through organocatalysis .

Retrosynthesis Analysis
The compound's structure allows for various retrosynthetic analyses that aid in planning efficient synthesis pathways. Tools leveraging AI have been utilized to predict feasible synthetic routes based on existing chemical data, streamlining the process of obtaining this compound for research purposes .

Summary Table of Applications

Application AreaDescriptionKey Findings/Outcomes
Medicinal ChemistryAntimicrobial and anticonvulsant propertiesPotential therapeutic uses; ongoing research on mechanisms
Pest ManagementUsed as a semiochemical in thrips trappingIncreased capture rates observed in field studies
Chemical SynthesisServes as a building block in organocatalysisEfficient synthetic routes developed; AI-assisted retrosynthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-[(3-aminophenyl)thio]isonicotinate with three key analogs, focusing on structural features, synthesis, yields, and applications.

Structural and Functional Analog: 2-((3-Aminophenyl)thio)acetohydrazide (9b)

  • Structure : Replaces the isonicotinate ester with an acetohydrazide group.
  • Synthesis: Derived from ester precursors (e.g., 8a,b) via hydrazine reaction in ethanol at 100°C, followed by recrystallization .
  • Application: Investigated as a chemosensitizing agent in dual Kit/Aur kinase inhibition, highlighting the role of the 3-aminophenylthio moiety in enhancing drug efficacy .
  • Key Difference : The acetohydrazide group may improve solubility but reduce metabolic stability compared to the methyl ester in the target compound.

Thiazole-Substituted Isonicotinates: Compounds 17, 18, and 19

These derivatives replace the 3-aminophenylthio group with thiazole-based substituents:

  • Methyl 2-(2-aminothiazol-4-yl)isonicotinate (17): Synthesis: Deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate using HCl in dioxane, yielding an 83% product after NH₂ column purification . Application: Potential kinase inhibitor, leveraging the aminothiazole group for target binding .
  • Methyl 2-(2-benzamidothiazol-4-yl)isonicotinate (18) :
    • Synthesis : Benzoylation of compound 17 with benzoyl chloride, achieving a lower yield (35%) due to steric hindrance .
  • 2-(2-Benzamidothiazol-4-yl)isonicotinic acid (19) :
    • Synthesis : Hydrolysis of the methyl ester in compound 18 using NaOH, yielding 40% after acid workup .
  • Key Differences : Thiazole substituents enhance π-stacking interactions in biological targets but may reduce lipophilicity compared to the phenylthio group.

Commercial and Stability Considerations

  • Contrast with (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester: Another ester listed by CymitQuimica, this compound’s imidazolidine core and benzyl ester group imply superior stability or demand in peptide synthesis .

Table 1. Comparative Overview of this compound and Analogs

Compound Name Substituent Synthesis Method Yield (%) Application/Notes
This compound 3-aminophenylthio Esterification (analogous) N/A Kinase inhibition (discontinued)
2-((3-Aminophenyl)thio)acetohydrazide (9b) Acetohydrazide Hydrazine reaction in EtOH Not specified Chemosensitizing agent
Methyl 2-(2-aminothiazol-4-yl)isonicotinate (17) 2-aminothiazol-4-yl Boc deprotection with HCl 83 Kinase inhibitor candidate
Methyl 2-(2-benzamidothiazol-4-yl)isonicotinate (18) Benzamidothiazol Benzoylation of 17 35 Modified solubility profile
2-(2-Benzamidothiazol-4-yl)isonicotinic acid (19) Carboxylic acid Ester hydrolysis of 18 40 Enhanced polarity for aqueous systems

Research Findings and Implications

  • Synthetic Efficiency : Thiazole derivatives (e.g., compound 17) exhibit higher yields (83%) compared to benzoylated or hydrolyzed analogs, underscoring the impact of substituent complexity on reaction efficiency .

Preparation Methods

Synthesis of Methyl 3-Aminoisonicotinate Intermediate

A key intermediate, methyl 3-aminoisonicotinate, can be synthesized with high yield using the following method:

Step Reaction Description Conditions Notes
1 Bromination of 4-pyridine carboxylic acid in methanol 5-30°C, dropwise bromine addition, then heat at 40-45°C for 5 h Produces 3-bromo-4-pyridine carboxylic acid
2 Amination of 3-bromo-4-pyridine carboxylic acid with ammonia 105°C, closed high-pressure kettle, 6-8 h, with cuprous iodide catalyst Yields 3-amino-4-pyridine carboxylic acid
3 Esterification of 3-amino-4-pyridine carboxylic acid with methanol and sulfuric acid 0-30°C, reflux 12 h Produces methyl 3-aminoisonicotinate

This method achieves high yield and purity by sequential halogenation, amination, and esterification steps under controlled temperatures and catalytic conditions.

Introduction of the 3-Aminophenylthio Group

The thioether linkage between the isonicotinate and the 3-aminophenyl group is typically formed by nucleophilic substitution or coupling reactions involving a thiol or thiophenol derivative.

Thiophenol Coupling with Glycidate Esters

A patented process describes the preparation of related amino-phenylthio compounds by reacting 2-aminothiophenol derivatives with methyl glycidate esters under inert atmosphere and elevated temperatures:

Reaction Conditions Outcome
2-Aminothiophenol + (-)-(2R,3S)-(4-methoxyphenyl)-3-methyl glycidate Heated, inert atmosphere, inert solvent Formation of amino-phenylthio hydroxypropionate methyl esters with high stereospecificity

This method avoids catalysts, reduces reaction time, and improves purity, providing a scalable industrial route for amino-phenylthio derivatives.

Alternative Synthetic Routes and Coupling Methods

Amide Coupling Using HATU and DIPEA

A method for related amino-substituted benzoate derivatives involves amide bond formation using coupling reagents:

Reagents Solvent Temperature Yield Notes
5-bromo-pyrazolo-pyridine carboxylic acid + 2,3-diaminobenzoic acid methyl ester + HATU + DIPEA N,N-Dimethylformamide 20°C, overnight 63% Purified by silica gel chromatography

This approach demonstrates the feasibility of forming complex substituted benzoates with amino and thio groups via modern peptide coupling techniques.

Direct Reaction of 2,3-Diaminobenzoate with Acyl Chlorides

Another approach involves the reaction of 2,3-diaminobenzoate with acyl chlorides in the presence of triethylamine at low temperature (0°C) in dichloromethane, yielding intermediates for further functionalization.

Summary Table of Key Preparation Parameters

Preparation Step Key Reagents Conditions Yield Notes
Bromination of 4-pyridine carboxylic acid Bromine, Methanol 5-45°C, 5 h Not specified Precursor for amination
Amination of 3-bromo-4-pyridine carboxylic acid Ammonia, CuI catalyst 105°C, 6-8 h, high pressure Not specified Produces 3-amino acid
Esterification to methyl ester Methanol, H2SO4 0-30°C, reflux 12 h High Methyl 3-aminoisonicotinate
Thioether formation 2-Aminothiophenol + glycidate ester Heated, inert atmosphere High Stereospecific, catalyst-free
Amide coupling HATU, DIPEA, DMF 20°C, overnight 63% For related amino-benzoate derivatives
Acylation Acyl chloride, TEA, DCM 0°C, 1 h Not specified Intermediate formation

Research Findings and Considerations

  • The synthetic routes emphasize mild to moderate temperatures (0-105°C) and controlled pH to maintain functional group integrity.
  • Catalyst use is generally limited to copper(I) iodide in amination steps; thioether formation can be catalyst-free.
  • Esterification and coupling reactions require acidic or basic conditions carefully balanced to optimize yield and avoid side reactions.
  • Purification typically involves filtration, washing, and drying steps, with chromatographic purification for complex intermediates.
  • The stereochemistry control is critical in glycidate-based thioether formation, relevant for pharmaceutical intermediates.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-[(3-aminophenyl)thio]isonicotinate, and how can reaction efficiency be monitored?

Methodological Answer: A two-step approach is commonly employed:

Nucleophilic substitution : React 3-aminobenzenethiol with methyl 2-chloroisonicotinate in the presence of a base (e.g., K₂CO₃) in DMF at room temperature. Monitor progress via TLC (hexane/ethyl acetate 3:7) until the starting material is consumed .

Purification : Use flash chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the product. Confirm purity via HPLC or LC-MS. Reaction efficiency can be enhanced by optimizing solvent polarity and base strength .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the thioether linkage (δ ~3.5–4.0 ppm for SCH₂ groups) and aromatic protons (δ ~6.5–8.5 ppm). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
  • LC-MS : Confirm molecular weight ([M+H]⁺ expected at m/z 275.3 for C₁₃H₁₂N₂O₂S) and detect impurities. High-resolution MS (HRMS) validates the molecular formula .
  • IR Spectroscopy : Identify S-C (600–700 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound in cancer models?

Methodological Answer:

  • In vitro assays :
    • Kinase inhibition : Screen against oncogenic kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
    • Cytotoxicity : Test on cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare IC₅₀ values to reference drugs (e.g., doxorubicin) .
  • Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., cleaved caspase-3) or pathway inhibition (e.g., PI3K/Akt) .

Q. What strategies address solubility challenges during in vitro testing?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS or cell culture media. Validate biocompatibility via solvent-only controls .
  • Prodrug modification : Introduce hydrophilic groups (e.g., PEGylation) on the isonicotinate ester or amine moiety while retaining activity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?

Methodological Answer:

  • Core modifications :
    • Replace the isonicotinate ester with a carboxylic acid (e.g., via hydrolysis) to assess bioavailability changes .
    • Vary substituents on the 3-aminophenyl group (e.g., electron-withdrawing groups like -CF₃) to modulate electron density and binding affinity .
  • Biological testing : Compare IC₅₀ values of derivatives in kinase assays and correlate with computational docking scores (e.g., AutoDock Vina) to identify critical interactions .

Q. How should researchers resolve contradictions in experimental data, such as unexpected reactivity or instability?

Methodological Answer:

  • Stability studies :
    • Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products (e.g., hydrolysis of the ester group) .
  • Reactivity troubleshooting :
    • If nucleophilic substitution fails, switch to a milder base (e.g., NaHCO₃) or protect the amine group (e.g., Boc-protection) during synthesis .
    • Use DFT calculations (Gaussian 09) to model reaction pathways and identify energy barriers .

Data Analysis and Interpretation

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For this compound, expect moderate logP (~2.5) and low BBB penetration due to the polar ester group .
  • Molecular dynamics simulations (MD) : Simulate ligand-protein binding (e.g., GROMACS) to assess stability of kinase-inhibitor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(3-aminophenyl)thio]isonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(3-aminophenyl)thio]isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.